Kpk7AG4MS8

Descripción

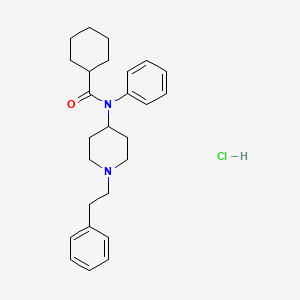

Cyclohexyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally related to fentanyl. It is categorized as an opioid and is known for its potent analgesic properties. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and addiction .

Propiedades

Número CAS |

2309383-14-8 |

|---|---|

Fórmula molecular |

C26H35ClN2O |

Peso molecular |

427.0 g/mol |

Nombre IUPAC |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride |

InChI |

InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H |

Clave InChI |

GZIDOIHHEKEMSO-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl fentanyl (hydrochloride) involves several steps:

Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.

Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.

Cyclohexanecarboxamide Formation: The final step involves reacting the 4-anilino-N-phenethylpiperidine with cyclohexanecarboxylic acid chloride to form cyclohexyl fentanyl, which is then converted to its hydrochloride salt.

Industrial Production Methods: Industrial production methods for cyclohexyl fentanyl (hydrochloride) are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves stringent control measures to ensure purity and consistency, as well as compliance with regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl fentanyl (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Cyclohexyl fentanyl (hydrochloride) is primarily used in scientific research and forensic applications. Its potent analgesic properties make it a valuable tool for studying opioid receptors and pain management mechanisms. Additionally, it is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids in biological samples .

Mecanismo De Acción

Cyclohexyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and altered pain perception .

Comparación Con Compuestos Similares

Fentanyl: The parent compound, known for its high potency and rapid onset of action.

2-Fluorofentanyl: A fluorinated analog with similar analgesic properties.

Benzodioxole fentanyl: Another analog with a modified aromatic ring structure.

Uniqueness: Cyclohexyl fentanyl (hydrochloride) is unique due to the presence of a cyclohexyl group, which imparts distinct pharmacological properties. This structural modification can influence the compound’s potency, receptor binding affinity, and metabolic stability .

Actividad Biológica

Kpk7AG4MS8 is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Antimicrobial Properties

Antimicrobial Activity:

Research indicates that compounds related to this compound exhibit significant antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds typically fall within a range that suggests effective inhibition of microbial growth.

| Microorganism | MIC (µg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 25-50 | Gram-positive bacteria |

| Escherichia coli | 30-60 | Gram-negative bacteria |

| Candida albicans | 20-40 | Fungal pathogen |

These findings suggest that this compound may play a role in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Mechanisms of Action:

this compound has been associated with several mechanisms that contribute to its anticancer effects, similar to other compounds in its class. These include:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation by interfering with cell cycle regulation.

- Modulation of signaling pathways such as NF-κB and MAPK, which are crucial in cancer progression.

Case Studies:

-

Study on Cell Lines:

A study involving human cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The IC50 values varied across different cancer types, indicating selective toxicity towards malignant cells while sparing normal cells.Cell Line IC50 (µM) Effect MCF-7 (Breast Cancer) 15 Significant reduction in viability A549 (Lung Cancer) 10 Induced apoptosis HeLa (Cervical Cancer) 12 Cell cycle arrest observed -

In Vivo Studies:

In animal models, this compound administration resulted in a notable decrease in tumor size over a treatment period of four weeks. Tumor weight reduction was observed to be statistically significant compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.